Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl-
Overview
Description
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- is a specialized organosilicon compound characterized by the presence of a silane group attached to a benzodioxole ring substituted with bromine and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Bromination and Difluoromethylation: The benzodioxole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide. Difluoromethylation can be achieved using difluoromethylating reagents like diethylaminosulfur trifluoride.
Attachment of the Silane Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the silicon or the aromatic ring.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated benzodioxole derivative, while cross-coupling can produce a variety of biaryl compounds.
Scientific Research Applications
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: Employed in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activity and as a probe in biochemical assays.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- involves its interaction with specific molecular targets, depending on its application. For example, in cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium. In biological systems, its mechanism may involve binding to specific proteins or enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Silane, (6-chloro-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl-
- Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)trimethyl-
- Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triphenyl-
Uniqueness
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- is unique due to the specific combination of bromine and difluoromethyl groups on the benzodioxole ring, along with the triethylsilane moiety. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specialized applications in synthesis and materials science.
Properties
IUPAC Name |
(6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)-triethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrF2O2Si/c1-4-19(5-2,6-3)11-8-9(14)7-10-12(11)18-13(15,16)17-10/h7-8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHZEVAFHFFZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC(=CC2=C1OC(O2)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrF2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463186 | |
Record name | Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663934-09-6 | |
Record name | Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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